molecular formula C16H10Cl2N2O B12348316 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12348316
M. Wt: 317.2 g/mol
InChI Key: WMLGQGWIAJTGGA-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H10Cl2N2O.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the chlorination of 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid followed by the conversion to the corresponding acid chloride. The reaction conditions often require the use of thionyl chloride or oxalyl chloride as chlorinating agents under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-8-methylquinoline-4-carbonyl chloride
  • 8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride
  • 7-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride

Uniqueness

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a quinoline core with pyridine and carbonyl chloride functionalities makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride

InChI

InChI=1S/C16H10Cl2N2O/c1-9-13(17)3-2-11-12(16(18)21)8-14(20-15(9)11)10-4-6-19-7-5-10/h2-8H,1H3

InChI Key

WMLGQGWIAJTGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl

Origin of Product

United States

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